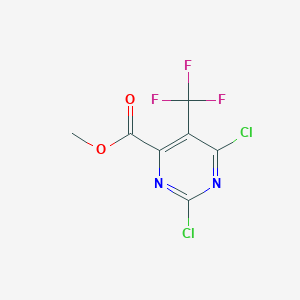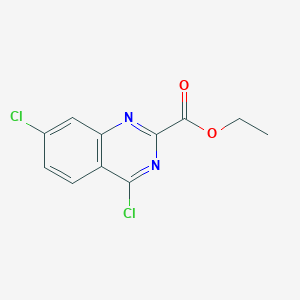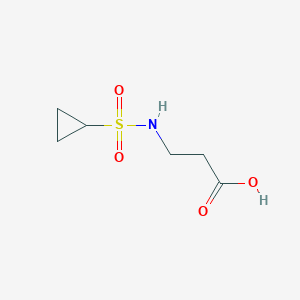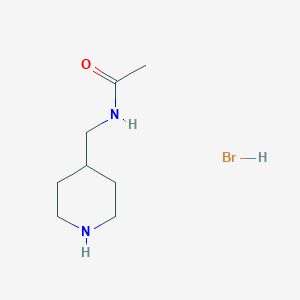
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid
Descripción general
Descripción
“2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid” is a chemical compound with the CAS Number: 331-40-8. It has a molecular weight of 204.58 . The compound is solid at room temperature and is stored in a dry environment .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid” is represented by the linear formula: C8H6ClFO3 . The InChI Code for this compound is 1S/C8H6ClFO3/c9-6-3-5 (1-2-7 (6)10)13-4-8 (11)12/h1-3H,4H2, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204.58 .Aplicaciones Científicas De Investigación
Reactivity and Acidity Studies
A comparative DFT study was conducted on halogenated phenylacetic acids, including compounds similar to 2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid. The study focused on their reactivity, acidity, and vibrational spectra. The findings indicated notable differences in molecular reactivity and acidity based on halogen substitution, providing insights into their potential applications in various scientific fields (Srivastava et al., 2015).
Conductance Study in Solvents
Another study explored the behavior of similar acids in propylene carbonate, a conductance study of substituted benzoic acids and phenylacetic acid. This research could inform applications in electrochemistry and solvent interactions (Srivastava & Mukherjee, 1983).
Crystal Structure Analysis
The synthesis and crystal structure elucidation of a related compound, 2-(4-fluorophenoxy) acetic acid, were studied. This research contributes to understanding the molecular structure and potential applications in crystallography and materials science (Prabhuswamy et al., 2021).
Herbicidal Activity
Research on plant growth substances has highlighted the herbicidal activity of chloro-substituted phenylacetic acids, suggesting potential agricultural applications for compounds like 2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid (Pybus et al., 1958).
Biosynthesis in Plants
A study on the biosynthesis and metabolism of hydroxyphenylacetic acids in higher plants provided insights into the natural production and role of these compounds in plant biology (Kindl, 1969).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-11-8-10(6-7-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUGZTHXTKFWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B1420177.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1420178.png)

![benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1420180.png)




